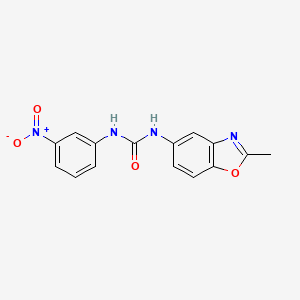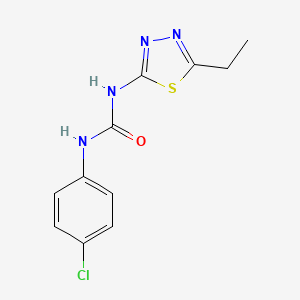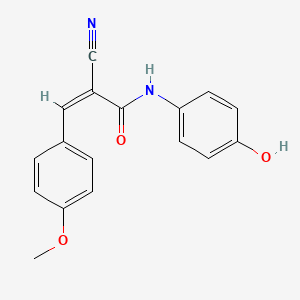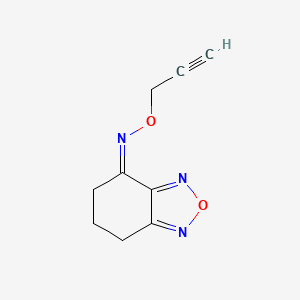
6-(benzyloxy)-4-methyl-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(benzyloxy)-4-methyl-2H-chromen-2-one, also known as Coumarin 151, is a chemical compound that belongs to the coumarin family. It is a yellow powder with a molecular formula of C17H14O3 and a molecular weight of 266.29 g/mol. Coumarin 151 is widely used in scientific research due to its unique properties, including its ability to fluoresce under ultraviolet light.
Mecanismo De Acción
The mechanism of action of 6-(benzyloxy)-4-methyl-2H-chromen-2-one 151 is not fully understood. However, it is believed that the compound binds to metal ions, causing a change in its fluorescence properties. This change in fluorescence can be used to detect the presence of the metal ion in a sample.
Biochemical and Physiological Effects:
This compound 151 has no known biochemical or physiological effects on living organisms. It is considered to be non-toxic and non-carcinogenic.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 6-(benzyloxy)-4-methyl-2H-chromen-2-one 151 is its ability to fluoresce under ultraviolet light, making it a useful tool for the detection of metal ions in biological systems. However, the compound is sensitive to light and can degrade over time, which can limit its use in long-term experiments.
Direcciones Futuras
There are several future directions for the use of 6-(benzyloxy)-4-methyl-2H-chromen-2-one 151 in scientific research. One area of interest is the development of new sensors for the detection of environmental pollutants. Another area of interest is the use of this compound 151 in the development of new drugs for the treatment of diseases, such as cancer and Alzheimer's disease.
In conclusion, this compound 151 is a valuable tool in scientific research due to its unique properties. Its ability to fluoresce under ultraviolet light makes it a useful probe for the detection of metal ions in biological systems. Further research is needed to fully understand its mechanism of action and to explore its potential applications in the development of new drugs and sensors.
Métodos De Síntesis
6-(benzyloxy)-4-methyl-2H-chromen-2-one 151 can be synthesized using a variety of methods, including the Pechmann condensation reaction. In this reaction, salicylaldehyde and methyl ethyl ketone are heated together in the presence of a catalyst to produce this compound 151. Other methods of synthesis include the Perkin reaction and the Knoevenagel reaction.
Aplicaciones Científicas De Investigación
6-(benzyloxy)-4-methyl-2H-chromen-2-one 151 has a wide range of applications in scientific research. It is commonly used as a fluorescent probe for the detection of metal ions, such as copper and iron, in biological systems. It is also used in the development of sensors for the detection of environmental pollutants, such as pesticides and heavy metals.
Propiedades
IUPAC Name |
4-methyl-6-phenylmethoxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O3/c1-12-9-17(18)20-16-8-7-14(10-15(12)16)19-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYPOZUXIDCXIRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=C(C=C2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(acetylamino)phenoxy]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B5779969.png)
![N-{2-[2-(4-cyclohexylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5779971.png)

![N-{[(3-acetylphenyl)amino]carbonothioyl}-2-(4-methylphenoxy)acetamide](/img/structure/B5779992.png)
![1-ethyl-4-{[1-(2-thienylsulfonyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B5779997.png)

![8H-cyclohepta[b]quinoxalin-8-one oxime](/img/structure/B5780007.png)
![N-(4-chloro-2-methylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5780012.png)
![3-({[4-(1,1-dimethylpropyl)phenoxy]acetyl}amino)benzoic acid](/img/structure/B5780023.png)




![2-({4-ethyl-5-[(2-methyl-1H-indol-3-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5780072.png)